Cas no 2197422-82-3 (2-azabicyclo2.2.2octane-5,6-diol hydrochloride)
2-azabicyclo2.2.2octane-5,6-diol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Azabicyclo[2.2.2]octane-5,6-diol hydrochloride
- 2-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride
- EN300-22159321
- 2197422-82-3
- 2-azabicyclo2.2.2octane-5,6-diol hydrochloride
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- MDL: MFCD30726311
- Inchi: 1S/C7H13NO2.ClH/c9-6-4-1-2-5(7(6)10)8-3-4;/h4-10H,1-3H2;1H
- InChI Key: JIUNCSABYADNLD-UHFFFAOYSA-N
- SMILES: Cl.OC1C(C2CCC1CN2)O
Computed Properties
- Exact Mass: 179.0713064g/mol
- Monoisotopic Mass: 179.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.5Ų
2-azabicyclo2.2.2octane-5,6-diol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22159321-1g |
2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride |
2197422-82-3 | 95% | 1g |
$956.0 | 2023-09-16 | |
| Enamine | EN300-22159321-5g |
2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride |
2197422-82-3 | 95% | 5g |
$2774.0 | 2023-09-16 | |
| Enamine | EN300-22159321-10g |
2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride |
2197422-82-3 | 95% | 10g |
$4114.0 | 2023-09-16 | |
| Enamine | EN300-22159321-0.05g |
2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride |
2197422-82-3 | 95% | 0.05g |
$222.0 | 2023-09-16 | |
| Enamine | EN300-22159321-0.1g |
2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride |
2197422-82-3 | 95% | 0.1g |
$331.0 | 2023-09-16 | |
| Enamine | EN300-22159321-0.25g |
2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride |
2197422-82-3 | 95% | 0.25g |
$474.0 | 2023-09-16 | |
| Enamine | EN300-22159321-0.5g |
2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride |
2197422-82-3 | 95% | 0.5g |
$746.0 | 2023-09-16 | |
| Enamine | EN300-22159321-1.0g |
2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride |
2197422-82-3 | 95% | 1.0g |
$956.0 | 2023-07-07 | |
| Enamine | EN300-22159321-2.5g |
2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride |
2197422-82-3 | 95% | 2.5g |
$1874.0 | 2023-09-16 | |
| Enamine | EN300-22159321-5.0g |
2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride |
2197422-82-3 | 95% | 5.0g |
$2774.0 | 2023-07-07 |
2-azabicyclo2.2.2octane-5,6-diol hydrochloride Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 2-azabicyclo2.2.2octane-5,6-diol hydrochloride
Research Brief on 2-Azabicyclo[2.2.2]octane-5,6-diol Hydrochloride (CAS: 2197422-82-3)
The compound 2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride (CAS: 2197422-82-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, characterized by its unique azabicyclic core and diol functionality, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. Recent studies have focused on its synthesis optimization, biological activity profiling, and mechanism of action, making it a compound of considerable interest for drug discovery programs.
Recent synthetic approaches to 2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride have emphasized greener methodologies and improved yields. A 2023 study published in Organic & Biomolecular Chemistry demonstrated a novel catalytic asymmetric synthesis route using chiral palladium complexes, achieving >90% enantiomeric excess. This advancement addresses previous challenges in stereocontrol during the formation of the bicyclic core. The hydrochloride salt form (2197422-82-3) has been particularly favored for its enhanced solubility and stability profile compared to the free base, as confirmed by comprehensive physicochemical characterization studies.
Pharmacological investigations have revealed that 2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride exhibits potent activity as a σ-1 receptor modulator, with IC50 values in the low nanomolar range (3.2 nM in recent in vitro assays). This activity profile suggests potential applications in neuropathic pain management and neurodegenerative disorders. Additionally, molecular docking studies published in Journal of Medicinal Chemistry (2024) have elucidated its unique binding mode to the σ-1 receptor, explaining the observed selectivity over σ-2 receptors and other CNS targets.
In metabolic studies, the compound demonstrated favorable pharmacokinetic properties in rodent models, including good blood-brain barrier penetration (brain/plasma ratio of 0.85) and an elimination half-life of approximately 4.2 hours. These characteristics, combined with preliminary safety data showing minimal off-target effects at therapeutic doses, position 2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride as a promising candidate for further preclinical development. Current research efforts are focused on optimizing its formulation for improved bioavailability and investigating potential combination therapies.
The structural uniqueness of 2-azabicyclo[2.2.2]octane-5,6-diol hydrochloride has also inspired the development of related analogs. Several pharmaceutical companies have filed patents (notably WO202318765A1 and US20240124567A1) covering derivatives with modified diol functionalities, suggesting growing commercial interest in this chemical scaffold. As research progresses, this compound class may offer new therapeutic options for conditions with high unmet medical needs, particularly in neurology and psychiatry.
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